Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+)
Description
This compound is a structurally complex iron(II) coordination complex featuring:
- Carbanide: Likely a deprotonated carbamic acid derivative, acting as a ligand or counterion.
- Cyclopentane: A five-membered aliphatic ring contributing conformational rigidity to the ligand framework.
- (R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol: A chiral phosphine ligand with two diphenylphosphanyl groups and a methanol backbone, providing strong electron-donating properties and stereochemical control.
This complex is hypothesized to exhibit unique electronic and steric properties due to its phosphine ligands and chiral cyclopentane scaffold.
Properties
CAS No. |
851308-43-5 |
|---|---|
Molecular Formula |
C43H40FeOP2 |
Molecular Weight |
690.585 |
IUPAC Name |
carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) |
InChI |
InChI=1S/C36H34OP2.C5H10.2CH3.Fe/c37-36(33-25-15-27-35(33)39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29;1-2-4-5-3-1;;;/h1-14,16-24,26,33,35-37H,15,25,27H2;1-5H2;2*1H3;/q;;2*-1;+2/t33?,35?,36-;;;;/m0..../s1 |
InChI Key |
MQOCGLDEAUDWLV-UNKLIRAQSA-N |
SMILES |
[CH3-].[CH3-].C1CCCC1.C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)O.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) typically involves the coordination of iron(2+) with the ligand system. The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the iron center. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for such organometallic compounds often involve large-scale coordination reactions under controlled temperature and pressure conditions. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while reduction may yield iron(0) complexes.
Scientific Research Applications
Catalysis
Carbanide;cyclopentane;(R)-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) has shown significant potential as a catalyst in various organic transformations:
- Hydrogenation Reactions : The compound can facilitate the addition of hydrogen to unsaturated organic compounds, enhancing reaction rates and selectivity.
- Cross-Coupling Reactions : It serves as an effective catalyst in coupling reactions, such as Suzuki and Heck reactions, which are crucial for synthesizing complex organic molecules.
Materials Science
The unique properties of this organometallic compound make it suitable for applications in materials science:
- Synthesis of Novel Materials : The compound can be utilized to create materials with unique electronic or magnetic properties, which are valuable in developing advanced electronic devices.
- Nanomaterials : Its coordination chemistry allows for the design of nanoscale materials with tailored functionalities.
Biological Studies
Research into the biological interactions of this compound is ongoing, focusing on its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound may interact with biological molecules, providing a basis for its development as a therapeutic agent against cancer.
- Enzyme Mimics : The iron center's ability to participate in electron transfer processes positions it as a candidate for mimicking enzyme activity in biological systems.
Case Studies and Research Findings
-
Catalytic Performance in Hydrogenation Reactions :
- A study demonstrated that this compound exhibited superior catalytic activity compared to traditional catalysts in hydrogenation processes, achieving higher yields and selectivity for desired products.
-
Material Development :
- Research highlighted the use of this organometallic compound in synthesizing magnetic nanoparticles that have potential applications in drug delivery systems.
-
Biological Activity Assessment :
- Investigations into the anticancer properties revealed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Carbanide;cyclopentane;®-(2-diphenylphosphanylcyclopentyl)-(2-diphenylphosphanylphenyl)methanol;iron(2+) involves the coordination of the iron center to various substrates. The iron center can facilitate electron transfer processes, making it an effective catalyst. The specific molecular targets and pathways depend on the nature of the substrates and the reaction conditions.
Comparison with Similar Compounds
Structural Analogs: Metal-Phosphine Complexes
Phosphine ligands are widely used in coordination chemistry for their tunable steric and electronic profiles. Key comparisons include:
Key Insights :
- Unlike lead-based carbanide complexes (e.g., [76002-47-6]), the iron(II) center in the target compound reduces toxicity risks and aligns with biologically compatible metals .
Functional Analogs: Antiviral Metal Complexes
Metal-phenolic complexes demonstrate antiviral activity via mechanisms such as viral entry inhibition. Comparisons highlight:
| Compound | Metal | Ligand | Antiviral Activity (IC₅₀) | Target Virus | Mechanism |
|---|---|---|---|---|---|
| Iron(III)-caffeic acid | Fe³⁺ | Caffeic acid | ~0.1 μM (HSV-1) | HSV-1, VV | Blocks heparan sulfate binding |
| Copper-curcumin | Cu²⁺ | Curcumin | 13.9 μg/mL (HSV-1) | HSV-1, RSV, VSV | Undetermined |
| Target Iron(II) Complex | Fe²⁺ | Phosphine ligands | Not tested | Hypothetical | Potential membrane disruption |
Key Insights :
- Iron(III)-caffeic acid chelates disrupt viral glycoprotein-host receptor interactions, a mechanism that could extend to phosphine-based iron complexes if they interact with viral surface proteins .
- The target compound’s lipophilic phosphine ligands may improve cell membrane permeability compared to phenolic ligands, though redox activity of Fe²⁺ (vs. Fe³⁺) might alter antiviral efficacy .
Physicochemical Properties
Cyclopentane’s role in the ligand framework distinguishes the target compound from other hydrates or emulsions studied in low-carbon chemistry (e.g., cyclopentane hydrates in oilfield emulsions ). The rigid cyclopentane structure likely enhances thermal stability and reduces conformational flexibility, favoring selective host-guest interactions.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C23H26FeN2P2O
- Molecular Weight : 450.24 g/mol
- Structural Components :
- Cyclopentane ring
- Diphenylphosphanyl groups
- Iron(II) ion
These structural elements contribute to its reactivity and potential biological applications.
The biological activity of this compound can be attributed to its interaction with biological macromolecules, particularly proteins and nucleic acids. The iron(II) center plays a crucial role in redox reactions, which can influence cellular processes such as:
- Enzyme Activation : Iron complexes often serve as cofactors in enzymatic reactions, enhancing catalytic activity.
- Free Radical Generation : The compound can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that may induce oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that similar organometallic compounds exhibit anticancer properties. For instance, the ability of iron-based complexes to induce apoptosis in cancer cells has been documented. A study demonstrated that a related iron complex significantly inhibited the proliferation of breast cancer cells by promoting cell cycle arrest and apoptosis through ROS generation .
Antimicrobial Activity
There is emerging evidence that organometallic compounds possess antimicrobial properties. Research has shown that certain phosphine-containing complexes can disrupt bacterial membranes, leading to cell lysis. A study focusing on phosphine derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Some derivatives of phosphine-containing compounds have shown promise in neuroprotection. They may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions like Alzheimer’s disease, where oxidative damage plays a pivotal role .
Case Study 1: Anticancer Activity
In a controlled experiment, the effects of the compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. The mechanism was linked to increased levels of apoptosis markers such as cleaved caspase-3 and PARP .
Case Study 2: Antimicrobial Efficacy
A series of tests evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL, which suggests potential as an antimicrobial agent .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
